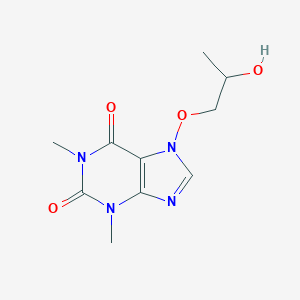![molecular formula C25H37N5O5 B011583 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide CAS No. 104881-72-3](/img/structure/B11583.png)
6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that are often studied for their potential in various fields of chemistry and biochemistry. The research focuses on synthesizing these compounds through innovative methods and understanding their chemical and physical properties to explore their applications in different areas, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including protection and deprotection of functional groups, activation of reactants, and strategic use of catalysts to improve yield and selectivity. A notable method involves the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a key intermediate in the synthesis of heterocyclic systems, demonstrating the versatility of this approach in obtaining compounds with potential biological activity (Stanovnik et al., 1989).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically utilizes techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within the molecule. This analysis aids in understanding the compound's reactivity, stability, and interaction with other molecules. While specific studies on the molecular structure of this compound were not found, related research on similar compounds provides insights into the importance of stereochemistry and molecular conformation in determining their properties and reactivity.
Chemical Reactions and Properties
The chemical reactions involving this compound likely include nucleophilic substitutions, amidation, and condensation reactions, pivotal for modifying the structure and introducing new functional groups. These reactions are crucial for the synthesis and functionalization of the compound, allowing for the exploration of its chemical properties and potential applications. The synthesis of derivatives through reactions with heterocyclic compounds indicates the compound's reactivity and the possibility of generating a diverse range of products (Svete et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis and Transformation of Cyclic β-Amino Acids through Metathesis Reactions
The synthesis and functionalization of cyclic β-amino acids have gained significant interest due to their biological relevance and impact in drug research. Various metathesis reactions, including ring-opening, ring-closing, and cross metathesis, are widely used to access either alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes offer selective and stereocontrolled methodologies, providing a versatile, robust, and efficient approach to producing these compounds. Such synthetic strategies are crucial for developing new molecular entities in medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Paramagnetic Amino Acid Derivatives in Peptide Studies
The application of paramagnetic amino acid derivatives, such as TOAC, in peptide studies highlights the compound's utility in analyzing peptide backbone dynamics and secondary structure. The incorporation of TOAC into peptides through peptide bonds has been instrumental in studies utilizing EPR spectroscopy and other physical techniques. These applications underscore the compound's value in investigating the interaction of peptides with membranes, proteins, and nucleic acids, offering insights into peptide orientation in membranes and peptide-protein interactions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Amino-1,2,4-Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry, used in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, demonstrating the broad utility of amino-triazoles in applied sciences, biotechnology, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Propiedades
IUPAC Name |
6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIXLQAMONDNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392201 |
Source


|
| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
CAS RN |
104881-72-3 |
Source


|
| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)




![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)







